molecular formula C10H10N2 B11727332 1-(2-Aminophenyl)cyclopropanecarbonitrile

1-(2-Aminophenyl)cyclopropanecarbonitrile

Katalognummer: B11727332
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: LEXBYUPHVYRQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with an amino group and a nitrile group.

Analyse Chemischer Reaktionen

1-(2-Aminophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminophenyl)cyclopropanecarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarboxylic Acid: Shares the cyclopropane ring but differs in the functional groups attached.

    2-Aminophenylacetonitrile: Similar phenyl and nitrile groups but lacks the cyclopropane ring.

    Cyclopropanecarbonitrile Derivatives: Various derivatives with different substituents on the cyclopropane ring.

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H10N2

Molekulargewicht

158.20 g/mol

IUPAC-Name

1-(2-aminophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-6,12H2

InChI-Schlüssel

LEXBYUPHVYRQDC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C#N)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.